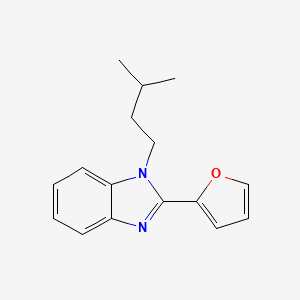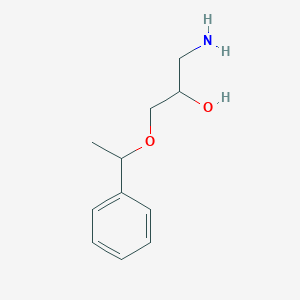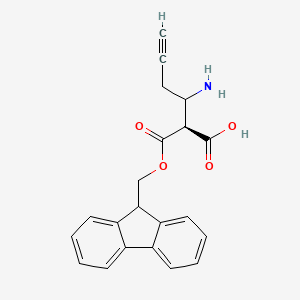![molecular formula C14H20ClNO2 B2769886 tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate CAS No. 1332765-58-8](/img/structure/B2769886.png)
tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Two Carbamate Derivatives with Z′=2 and 3 An Interplay of Strong and Weak Hydrogen Bonds
This study focuses on the synthesis and structural characterization of two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate. The analysis reveals an intricate interplay of hydrogen bonds forming a three-dimensional architecture, highlighting the structural versatility of carbamates in crystal engineering (Das et al., 2016).
Synthetic Applications
α-Aminated Methyllithium by DTBB-Catalysed Lithiation of a N-(Chloromethyl) Carbamate This research demonstrates the utility of tert-butyl N-(chloromethyl)-N-methyl carbamate in organic synthesis, showcasing its role in the functionalization of carbamates to access substituted 1,2-diols, a valuable transformation in medicinal chemistry and material science (Ortiz et al., 1999).
Material Science
Redox-Stable and Visible/Near-Infrared Electrochromic Aramids In the realm of material science, tert-butyl carbamate derivatives have been explored for their incorporation into polymers exhibiting electrochromic properties. This study details the synthesis of aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units, showcasing their thermal stability, electrochemical reversibility, and potential in smart window applications (Hsiao et al., 2014).
Analytical Chemistry
Strong Blue Emissive Nanofibers Tert-butyl carbazole derivatives have been synthesized and applied in the development of chemosensors for the detection of volatile acid vapors. This work illustrates the role of tert-butyl groups in enhancing the gelation properties of carbazole derivatives, leading to the formation of strong blue emissive nanofibers capable of detecting various acid vapors with high efficiency (Sun et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact withvoltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These targets play crucial roles in nerve impulse transmission and neuronal growth, respectively.
Mode of Action
It’s suggested that similar compounds selectively enhance the slow inactivation of voltage-gated sodium channels . This could result in the modulation of nerve impulses, potentially altering pain perception or other neurological processes.
Biochemical Pathways
The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates. The affected pathways and their downstream effects would depend on the specific biological context in which the compound is used.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKRCWQUZNZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)
![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)
![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)
![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)
![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)
![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)
